3-(4-Fluorophenyl)pyridine-2-methanol
Overview
Description
3-(4-Fluorophenyl)pyridine-2-methanol is an organic compound that features a pyridine ring substituted with a 4-fluorophenyl group and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
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Grignard Reaction: : One common method to synthesize 3-(4-Fluorophenyl)pyridine-2-methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-fluorobromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with 2-pyridinecarboxaldehyde to yield the desired product after hydrolysis.
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Lithiation and Subsequent Reaction: : Another method involves the lithiation of 4-fluorobromobenzene using n-butyllithium, followed by the reaction with 2-pyridinecarboxaldehyde. This method also requires careful control of reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 3-(4-Fluorophenyl)pyridine-2-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced to form alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
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Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the fluorine atom. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(4-Fluorophenyl)pyridine-2-carboxaldehyde.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Fluorophenyl)pyridine-2-methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its derivatives may exhibit activity against specific diseases, making it a valuable compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)pyridine-2-methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)pyridine-2-methanol
- 3-(4-Bromophenyl)pyridine-2-methanol
- 3-(4-Methylphenyl)pyridine-2-methanol
Uniqueness
Compared to its analogs, 3-(4-Fluorophenyl)pyridine-2-methanol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, often enhancing its potency and selectivity.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure allows for diverse applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can facilitate its use in scientific research and industrial applications.
Properties
IUPAC Name |
[3-(4-fluorophenyl)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-10-5-3-9(4-6-10)11-2-1-7-14-12(11)8-15/h1-7,15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEFFJNPYFMVPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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